7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 848279-08-3
Cat. No.: VC4885897
Molecular Formula: C22H20F3NO5
Molecular Weight: 435.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848279-08-3 |
|---|---|
| Molecular Formula | C22H20F3NO5 |
| Molecular Weight | 435.399 |
| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C22H20F3NO5/c1-29-14-4-2-13(3-5-14)18-19(28)15-6-7-17(27)16(12-26-8-10-30-11-9-26)20(15)31-21(18)22(23,24)25/h2-7,27H,8-12H2,1H3 |
| Standard InChI Key | NFBOTMQNUZLUMD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Introduction
Synthesis and Derivatives
2.1 General Synthesis Approach
The synthesis of chromenone derivatives typically involves condensation reactions between salicylaldehyde derivatives and β-ketoesters, followed by functionalization at specific positions like the 7-hydroxy or 8-morpholinomethyl groups. The trifluoromethyl group is often introduced via fluorination reagents like trifluoromethyl iodide.
2.2 Related Compounds
Similar compounds, such as 7-hydroxy-3-(4-methoxyphenyl)-2-methylchromenones, have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties .
Biological Activity and Applications
4.1 Pharmacological Potential
Chromenone derivatives, including this compound, are widely studied for their diverse biological activities:
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Anticancer Activity: Chromenones with hydroxyl and methoxy substitutions have shown cytotoxic effects against various cancer cell lines .
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Antioxidant Properties: The phenolic hydroxyl group contributes to free radical scavenging activity .
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Antimicrobial Effects: Morpholine-containing compounds exhibit antibacterial and antifungal properties .
4.2 Specific Applications
The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a promising candidate for drug development targeting inflammatory diseases, cancer, or microbial infections.
Cytotoxicity Studies
Studies on structurally similar compounds (e.g., derivatives of 7-hydroxychromenones) reveal significant cytotoxicity against human cancer cell lines like HeLa and HepG2 . The IC50 values for these analogs range from 2–30 µM.
Antioxidant Assays
Compounds with hydroxyl groups on the chromenone scaffold exhibit high antioxidant capacity, as measured by DPPH radical scavenging assays .
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